5-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide

Description

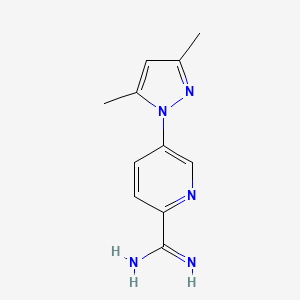

5-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide (CAS: 1546795-68-9) is a heterocyclic compound with the molecular formula C₁₁H₁₃N₅ and a molecular weight of 215.26 g/mol . Its structure features a pyridine ring substituted at the 2-position with a carboximidamide group and at the 5-position with a 3,5-dimethylpyrazole moiety.

Structure

3D Structure

Properties

IUPAC Name |

5-(3,5-dimethylpyrazol-1-yl)pyridine-2-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5/c1-7-5-8(2)16(15-7)9-3-4-10(11(12)13)14-6-9/h3-6H,1-2H3,(H3,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAHJZWYKYBXCIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CN=C(C=C2)C(=N)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide typically involves the following steps:

Condensation Reaction: : The starting materials, 3,5-dimethyl-1H-pyrazole and pyridine-2-carboximidamide, undergo a condensation reaction in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Heating and Purification: : The reaction mixture is heated to a specific temperature (usually around 80-100°C) to facilitate the formation of the desired product. After completion, the product is purified using techniques like recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to ensure efficient production. The use of automated systems for monitoring reaction conditions and optimizing yields is common in industrial production.

Chemical Reactions Analysis

Types of Reactions: 5-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form pyridine-2-carboxylic acid derivatives.

Reduction: : Reduction reactions can lead to the formation of pyridine-2-carboximidamide derivatives.

Substitution: : Substitution reactions at the pyrazole ring can introduce different functional groups, leading to a variety of derivatives.

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Oxidation: : Pyridine-2-carboxylic acid derivatives.

Reduction: : Reduced pyridine-2-carboximidamide derivatives.

Substitution: : A variety of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry: : Used as a building block in the synthesis of more complex organic compounds.

Biology: : Investigated for its biological activity, including potential antimicrobial properties.

Medicine: : Studied for its pharmacological effects, such as anti-inflammatory and antitumor activities.

Industry: : Employed in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 5-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide exerts its effects involves interactions with specific molecular targets and pathways. For example, its anti-inflammatory properties may be attributed to the inhibition of certain enzymes or signaling pathways involved in the inflammatory response.

Comparison with Similar Compounds

Structural Analogues from

lists 11 pyrazole-carboximidamide derivatives with variations in substituents on the dihydro-pyrazole ring. Below is a comparative analysis:

Key Observations :

- The target compound replaces the dihydro-pyrazole ring in analogs with a pyridine ring, reducing molecular weight and increasing aromaticity.

- Substituents like 3,5-dimethyl on the pyrazole in the target compound introduce steric hindrance but lack the electronic effects (e.g., electron-withdrawing Cl or NO₂ groups) seen in analogs .

Comparison with Azopyrazole Derivatives ()

describes 4-(4-substitutedphenyl)diazenyl)-3,5-dimethyl-1H-pyrazol-1-carboximide derivatives. These compounds incorporate a diazenyl (N=N) linker between the pyrazole and aryl groups, unlike the direct pyridine-pyrazole linkage in the target compound. The diazenyl group may enhance conjugation and redox activity but could reduce stability under acidic conditions compared to the target’s C–N single bond .

Physicochemical and Functional Insights

Solubility and Stability

- Target Compound : The pyridine backbone likely improves aqueous solubility compared to purely phenyl-substituted analogs (e.g., Compound 3 in ). However, the absence of polar substituents (e.g., –OH or –OCH₃) may limit solubility in polar solvents.

- Analogues with Electron-Withdrawing Groups : Compounds like 3-nitrophenyl (Compound 9, ) exhibit lower solubility due to increased hydrophobicity but may show enhanced reactivity in electrophilic substitution reactions .

Hydrogen-Bonding Capacity

- The carboximidamide group (–C(=NH)NH₂) in the target compound provides two hydrogen-bond donors, similar to analogs in .

Biological Activity

5-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including antimicrobial and anticancer activities, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H12N4

- Molecular Weight : 188.23 g/mol

- CAS Number : 1353762-17-0

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. A significant focus has been placed on its effectiveness against resistant strains of Staphylococcus aureus.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

This compound exhibits a unique mechanism of action that disrupts bacterial cell wall synthesis, leading to cell lysis and death. The structure of the compound allows it to penetrate bacterial membranes effectively, which is crucial for its antimicrobial efficacy .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 µM |

| A549 (Lung Cancer) | 15 µM |

| HeLa (Cervical Cancer) | 12 µM |

The mechanism underlying its anticancer activity appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase. This was demonstrated through flow cytometry analyses and caspase activation assays .

Case Study 1: Antimicrobial Efficacy

In a recent study published in ACS Omega, researchers evaluated the compound's efficacy against multidrug-resistant Staphylococcus aureus. The study utilized a series of in vitro assays that confirmed the compound's ability to reduce bacterial load significantly in treated cultures compared to controls. The researchers noted that further optimization could enhance its potency .

Case Study 2: Anticancer Potential

A study conducted by MDPI explored the effects of various derivatives of pyrazole compounds on cancer cell lines. The results indicated that this compound showed promising results in inhibiting tumor growth in xenograft models in vivo. This highlights its potential for development as a therapeutic agent in oncology .

Q & A

What are the optimal synthetic pathways for 5-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide, and how can purity be validated?

Basic Research Question

The synthesis of pyrazole-carboximidamide derivatives typically involves cyclocondensation of substituted hydrazines with β-ketonitriles or analogous precursors, followed by purification via column chromatography. For the target compound, substituent positions (3,5-dimethyl on pyrazole) require precise stoichiometric control to avoid side products. Purity validation employs techniques like HPLC (High-Performance Liquid Chromatography) with UV detection and NMR spectroscopy to confirm structural integrity. For example, -NMR can verify the absence of unreacted intermediates by analyzing aromatic proton signals (e.g., pyridine and pyrazole ring protons) .

Methodological Insight : Optimize reaction conditions (e.g., temperature, solvent polarity) to enhance yield. Use TLC (Thin-Layer Chromatography) for real-time monitoring and LC-MS for mass confirmation .

How does the electronic environment of the pyrazole ring influence the stability of this compound under varying pH conditions?

Advanced Research Question

The electron-donating methyl groups at the 3,5-positions of the pyrazole ring increase electron density, potentially stabilizing the compound under acidic conditions. To assess stability, conduct accelerated degradation studies using buffered solutions (e.g., pH 1–10) at controlled temperatures. Monitor degradation products via UPLC-QTOF-MS and correlate results with computational models (e.g., DFT calculations of protonation sites). For example, ammonium acetate buffer (pH 6.5) from pharmacopeial assays can serve as a neutral reference .

Methodological Insight : Pair experimental data with molecular orbital analysis to identify reactive regions. Use Arrhenius plots to extrapolate shelf-life under storage conditions .

What experimental frameworks are suitable for investigating the biological activity of this compound against microbial systems?

Advanced Research Question

Adopt a tiered approach:

In silico screening : Perform molecular docking against microbial targets (e.g., enzymes involved in zoospore development, as in leucine-regulated pathways) .

In vitro assays : Use minimum inhibitory concentration (MIC) tests against model organisms.

Mechanistic studies : Apply transcriptomics or proteomics to identify affected pathways.

Methodological Insight : Align with the quadripolar model (theoretical, epistemological, morphological, technical poles) to ensure rigor. For instance, link observed antimicrobial effects to theoretical models of cell signaling disruption .

How can contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?

Advanced Research Question

Discrepancies between experimental and calculated NMR shifts often arise from solvent effects or conformational dynamics. Address this by:

Re-running computations with explicit solvent models (e.g., COSMO-RS).

Conducting variable-temperature NMR to detect dynamic equilibria.

Validating with X-ray crystallography for solid-state conformation .

Methodological Insight : Use Bayesian statistical models to quantify uncertainty in computational predictions and refine force field parameters .

What strategies ensure reproducibility in synthesizing and testing this compound across laboratories?

Basic Research Question

Standardize protocols using:

Detailed synthetic logs : Document solvent grades, stirring rates, and drying times.

Reference materials : Include internal standards (e.g., deuterated analogs) for spectroscopic calibration.

Inter-lab validation : Share samples for cross-testing via round-robin studies.

Methodological Insight : Adopt CRDC 2020 guidelines (e.g., RDF2050108 for process control) to harmonize experimental workflows .

How can the compound’s interaction with biological membranes be modeled methodologically?

Advanced Research Question

Combine molecular dynamics (MD) simulations with experimental techniques:

Lipid bilayer assays : Use fluorescence anisotropy to measure membrane fluidity changes.

Surface plasmon resonance (SPR) : Quantify binding kinetics to membrane receptors.

Coarse-grained MD : Simulate partitioning behavior in heterogeneous membranes .

Methodological Insight : Integrate data from multiple scales (atomic to mesoscopic) via multi-resolution modeling frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.